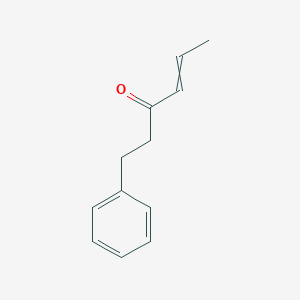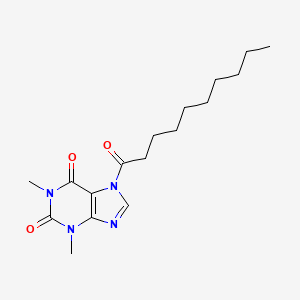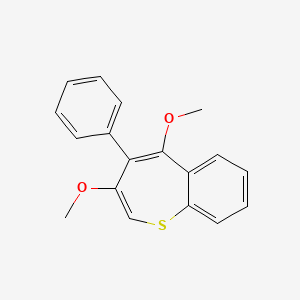![molecular formula C13H17ClO B14620218 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene CAS No. 58877-08-0](/img/structure/B14620218.png)
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene is an organic compound characterized by a benzene ring substituted with a chlorine atom and an ether group containing a 3-ethylpent-2-en-1-yl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1-chloro-4-hydroxybenzene and 3-ethylpent-2-en-1-ol.
Etherification Reaction: The hydroxyl group of 1-chloro-4-hydroxybenzene reacts with the alcohol group of 3-ethylpent-2-en-1-ol in the presence of an acid catalyst, such as sulfuric acid, to form the ether linkage.
Reaction Conditions: The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethylpent-2-en-1-yl chain can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The double bond in the ethylpent-2-en-1-yl chain can be reduced to form saturated compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated ethers.
Scientific Research Applications
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The chlorine atom and ether linkage play crucial roles in its binding affinity and specificity. The compound may modulate biochemical pathways by altering enzyme activity or receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-ethoxybenzene: Similar structure but with an ethoxy group instead of the 3-ethylpent-2-en-1-yl chain.
1-Chloro-4-(2-propenyloxy)benzene: Contains a propenyloxy group instead of the 3-ethylpent-2-en-1-yl chain.
Uniqueness
1-Chloro-4-[(3-ethylpent-2-en-1-yl)oxy]benzene is unique due to its specific ether linkage and the presence of a chlorine atom on the benzene ring
Properties
CAS No. |
58877-08-0 |
|---|---|
Molecular Formula |
C13H17ClO |
Molecular Weight |
224.72 g/mol |
IUPAC Name |
1-chloro-4-(3-ethylpent-2-enoxy)benzene |
InChI |
InChI=1S/C13H17ClO/c1-3-11(4-2)9-10-15-13-7-5-12(14)6-8-13/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
UHJKMMVORBAERW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCOC1=CC=C(C=C1)Cl)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-{[4-(Diethylamino)phenyl]imino}-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14620147.png)

![4-[2-(Dimethylamino)ethyl]-4-methyl-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14620166.png)
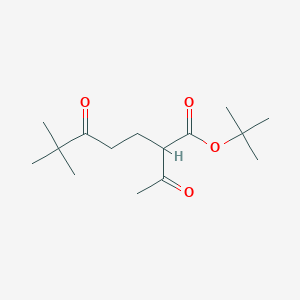
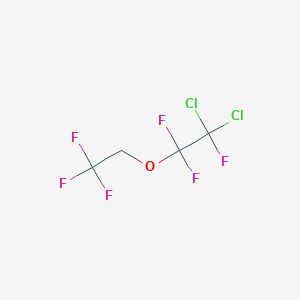
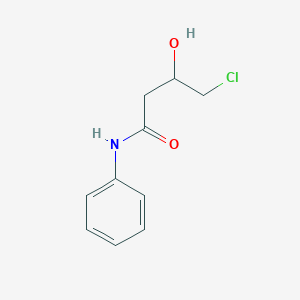
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-N'-phenylurea](/img/structure/B14620180.png)

![3-[(4-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14620182.png)
